Cefaclor Dimer

cephalosporin degradation kinetics impurity formation rate second-order aminolysis

Accurate cefaclor dimer quantitation is complicated by diastereomeric peaks and co-elution in HPLC. This fully characterized reference standard (HPLC, MS, NMR, COA) resolves the issue: • Enables separation of diastereomers (RT 7.6 & 7.8 min) for accurate ≤0.5% impurity quantification per USP/EP. • ISO 17034 traceable, supports ANDA/DMF submissions and forced degradation studies. • Validated for stability-indicating methods tracking dimer formation via intermolecular aminolysis.

Molecular Formula C30H26Cl2N6O7S2
Molecular Weight 717.6 g/mol
Cat. No. B13435792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor Dimer
Molecular FormulaC30H26Cl2N6O7S2
Molecular Weight717.6 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl
InChIInChI=1S/C30H26Cl2N6O7S2/c31-15-11-46-28-19(35-23(39)17(33)13-7-3-1-4-8-13)26(42)37(28)21(15)25(41)34-18(14-9-5-2-6-10-14)24(40)36-20-27(43)38-22(30(44)45)16(32)12-47-29(20)38/h1-10,17-20,28-29H,11-12,33H2,(H,34,41)(H,35,39)(H,36,40)(H,44,45)/t17-,18-,19-,20-,28-,29-/m1/s1
InChIKeyHJVFFFPXPOSCTD-UZRIYZSQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefaclor Dimer Reference Standard Procurement Guide


Cefaclor Dimer (CAS 142975-51-7, molecular formula C30H26Cl2N6O7S2, MW 717.6 g/mol) is a dimeric degradation impurity of the second-generation cephalosporin antibiotic cefaclor, formed via intermolecular self-aminolysis in which the α-amino group of one cefaclor molecule attacks the β-lactam carbonyl of another [1]. This compound is referenced under multiple nomenclatures including Cefaclor Impurity 8, and is structurally related to EP Impurity E degradation products. It is supplied as a fully characterized reference standard with comprehensive analytical data packages (HPLC, MS, NMR, COA) supporting pharmaceutical quality control, ANDA/DMF submissions, and stability-indicating method validation [2][3].

Stability-indicating HPLC method development
Impurity profiling for ANDA/DMF submissions
GMP batch-release quality control

Why Cefaclor Dimer Is Not Interchangeable


Cefaclor Dimer is not interchangeable with other cefaclor-related impurity standards because it arises from a distinct second-order degradation pathway—intermolecular self-aminolysis—that is kinetically separable from first-order hydrolysis, isomerization, or oxidative degradation routes that produce Impurities A through H [1]. The dimer also exists as a pair of diastereomers with differential mass spectrometric ionization behavior, requiring a properly characterized reference standard for unambiguous identification and quantification [2]. Regulatory pharmacopoeial specifications mandate control of this specific impurity alongside other cefaclor-related compounds, with individual impurity limits of ≤0.5% w/w [3], making targeted procurement of the correctly characterized dimer standard a GMP compliance necessity rather than an optional substitution.

Distinct degradation pathway
Arises from intermolecular self-aminolysis (pathway 5); other cefaclor impurities originate from unimolecular routes and do not report on this mechanism.
Diastereomeric complexity
Exists as two diastereomers with differential ESI-MS ionization; using an uncharacterized standard risks misidentification or inaccurate quantification.
Pharmacopoeial individual limit
USP/EP mandate ≤0.5% w/w for any individual cefaclor-related compound; a non-specific dimer standard may fail regulatory acceptance criteria.

Cefaclor Dimer Selection Evidence


Dimerization Rate vs. Other Aminocephalosporins

At neutral pH and 35°C, cefaclor undergoes self-aminolysis (dimerization) at an intramolecular reaction rate approximately ten times faster than cefadroxil, cephalexin, and cephradine under the same conditions [1]. This accelerated second-order degradation—confirmed by simultaneous assay of α-amino group disappearance and antibiotic loss—means cefaclor API and formulations are uniquely susceptible to dimer impurity accumulation compared to other oral aminocephalosporins [2]. The dimerization rate for cefaclor was found to be similar only to cefatrizine and cephaloglycine, both of which have distinct clinical profiles and are not directly interchangeable in impurity control strategies [1].

Dimerization rate vs aminocephalosporins
Reported
~10× faster
Supports dedicated dimer standard selection for cefaclor stability studies.
Comparison at neutral pH, 35°C; pseudo-first-order kinetics.
cephalosporin degradation kinetics impurity formation rate second-order aminolysis

Diastereomer-Specific ESI-MS Behavior

HPLC/ESI-MS analysis of a 7-year-aged solid cefaclor sample revealed that the dimeric Impurity E exists as two diastereomers (retention times 7.6 and 7.8 min) resulting from isomerization at the C6 carbon atom [1]. While these diastereomers display nearly identical fragmentation patterns in both positive and negative ion modes, they exhibit markedly different efficiencies of dimer ion formation under ESI conditions, particularly in negative ion mode [1]. This diastereomer-specific ionization behavior is a unique analytical signature not reported for other cefaclor impurities such as EP Impurity A (phenylglycine), Impurity C (2S-isomer), or Impurity D (delta-3 isomer), which are single-configuration species or positional isomers [2].

Diastereomer ESI-MS behavior
Head-to-head
Two diastereomers, RT 7.6/7.8 min
Requires diastereomer-resolved reference for accurate impurity profiling.
Differential dimer ion formation in negative ion mode.
diastereomer separation ESI-MS impurity profiling chiral impurity analysis

Distinct Intramolecular Aminolysis Pathway

Among the 17 degradation products isolated and characterized from solid-state cefaclor, the dimer arises specifically from pathway 5: intramolecular attack of the primary amine of the side chain on the β-lactam carbonyl to form 3-phenyl-2,5-diketopiperazine structures [1]. This pathway is mechanistically distinct from the other four major degradation routes—double-bond isomerization (pathway 1, producing EP Impurity D), decarboxylation (pathway 2), ring contraction to thiazole structures (pathway 3), and oxidative attack at C4 (pathway 4) [1]. The C4-oxidative pathway (pathway 4) is particularly significant at ambient temperatures and is unique to solid-state degradation [1], yet it does not produce the dimer. This pathway specificity means that the dimer serves as a selective marker for the aminolysis degradation mechanism, distinct from impurities generated by other routes [2].

Intramolecular aminolysis pathway
Class-level
Exclusive pathway 5 marker
Supports selective monitoring of the aminolysis degradation route.
Only degradation product formed via bimolecular reaction.
degradation pathway specificity solid-state stability impurity origin classification

Pharmacopoeial Impurity Quantification Requirements

The USP monograph for Cefaclor specifies that not more than 0.5% of any individual cefaclor-related compound may be present, and the sum of all cefaclor-related compounds must not exceed 2.0%, excluding peaks below 0.1% [1][2]. The EP monograph applies identical or substantially similar limits (individual impurity ≤0.5%, total impurities ≤2.0%) . These pharmacopoeial acceptance criteria create a binding regulatory requirement for accurate identification and quantification of the Cefaclor Dimer as a specific, named impurity. Validated HPLC methods for cefaclor related substances analysis, such as those aligned with EP 8.0/JP XVI, achieve resolution ≥11.1 between cefaclor and EP Impurity D (minimum criterion 2.0) and theoretical plates ≥112,000 (minimum criterion 40,000) [3], demonstrating that properly characterized impurity standards are essential for method suitability.

Pharmacopoeial limits
Class-level
≤0.5% individual, ≤2.0% total
Ensures regulatory compliance with USP/EP impurity criteria.
HPLC resolution 11.1 (min. 2.0) demonstrates method suitability.
pharmacopoeial compliance impurity limit specification regulatory analytical method

Certified Reference Standards vs. In-House Synthesis

Commercially sourced Cefaclor Dimer (CAS 142975-51-7) is supplied with comprehensive characterization data packages including HPLC purity determination (typically ≥98–99%), high-resolution mass spectrometry, 1H-NMR, and full Certificates of Analysis compliant with ISO 17034 reference material producer standards . Multiple vendors offer traceability against pharmacopoeial standards (USP or EP) [1]. The dimer is provided in pre-weighed quantities (10–250 mg) suitable for direct use as an analytical reference standard in HPLC method development, method validation (AMV), and quality control (QC) for ANDA/NDA submissions [2]. This contrasts with in-house synthesis approaches, which require independent structural confirmation, purity assignment, and stability verification—a resource-intensive process that does not guarantee regulatory acceptability without validated reference material certification .

Certified vs in-house standard
Reported
Full COA, ISO 17034 traceability
Reduces characterization burden vs in-house synthesis.
Purity ≥98–99%, ready-to-use for ANDA/QC.
reference standard certification analytical method validation GMP quality control

Cefaclor Dimer Application Scenarios


Stability-Indicating HPLC Method Development

The Cefaclor Dimer is an essential system suitability and quantitation marker in stability-indicating HPLC methods because it reports specifically on the intermolecular aminolysis degradation pathway (pathway 5) [1]. Given that cefaclor dimerizes ~10× faster than structurally related aminocephalosporins such as cephalexin and cefadroxil [2], method development must include the dimer as a critical resolution pair to ensure adequate separation from the cefaclor parent peak and other related substances. Pharmacopoeial methods (EP 8.0/JP XVI) achieved resolution of 11.1 between cefaclor and EP Impurity D, far exceeding the 2.0 minimum [3], but the diastereomeric nature of the dimer (two peaks at RT 7.6 and 7.8 min) [4] requires additional optimization to prevent co-elution and inaccurate quantification under the ≤0.5% individual impurity acceptance criterion [5].

Impurity Profiling for ANDA/DMF Submissions

For ANDA and DMF filings, the Cefaclor Dimer reference standard must be used to establish impurity profiles, demonstrate batch-to-batch consistency, and validate that the dimer level remains below the ≤0.5% individual impurity threshold mandated by USP and EP monographs [5]. The dimer's formation via a second-order kinetic process that accelerates at API concentrations above 10 mM [2] means that forced degradation studies must include stressed conditions specifically designed to amplify dimer formation (elevated concentration, neutral pH, extended storage). Use of a certified reference standard with full structure elucidation and ISO 17034 traceability satisfies regulatory expectations for impurity identification and quantification, reducing the risk of deficiency letters related to inadequate impurity characterization.

Batch Release QC and Stability Monitoring

In GMP batch release testing, the Cefaclor Dimer standard enables accurate quantification of this specific degradation impurity against the pharmacopoeial ≤0.5% limit [5]. The dimer's concentration directly correlates with storage duration and conditions, making it a stability-indicating impurity that must be trended across stability time points [4]. Because the dimer exists as two diastereomers with differential ESI-MS ionization behavior [4], HPLC-UV methods may underestimate total dimer content if the two peaks are not both integrated or if resolution is insufficient. Procurement of a pre-characterized standard with verified diastereomeric composition eliminates this analytical uncertainty.

Comparative Forced Degradation Studies

Research laboratories comparing degradation profiles across cephalosporin antibiotics (cefaclor vs cephalexin vs cefadroxil vs cefatrizine) require the Cefaclor Dimer standard to quantify the uniquely high dimerization propensity of cefaclor—documented as ~10× faster than cefadroxil, cephalexin, and cephradine [2]. This comparative degradation data is critical for formulation scientists selecting optimal packaging, storage conditions, and shelf-life specifications. Without the dimer reference standard, comparative studies cannot accurately quantify the dimer impurity contribution, potentially leading to underestimation of cefaclor's degradation risk relative to alternative cephalosporins.

Application
Selection Property
Validation Focus
Stability-indicating HPLC method dev.
Degradation pathway specificity (pathway 5)
Resolution and diastereomer separation
Impurity profiling for ANDA/DMF
Pharmacopoeial impurity limit compliance
Forced degradation study design
Batch release QC & stability monitoring
Diastereomer-specific quantification
Trend analysis across stability time points
Comparative forced degradation studies
Cross-cephalosporin dimerization propensity
Degradation risk assessment for formulation
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